The compound 10-[4,5-Dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid is a complex organic molecule characterized by a unique structure that includes multiple hydroxyl groups and a tetradecahydropicene backbone. This compound is classified under lipids and lipid-like molecules, particularly within the group of terpene glycosides and triterpene saponins. It has garnered interest in scientific research due to its potential biological activities and applications.
The synthesis of this compound typically involves multi-step organic reactions that may include:
The synthesis may utilize various reagents and catalysts to facilitate reactions such as:
The molecular formula of the compound is . Its structure features:
The compound's structural representation can be described using the following identifiers:
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C2C1)C)C(=O)O)C(=O)OC
InChI=1S/C42H66O15/c1-37(36(52)53-6)...
This compound can participate in various chemical reactions such as:
Reactions involving this compound often require specific conditions:
The biological activity of this compound may involve:
Research indicates that compounds with similar structures can exhibit antioxidant or anti-inflammatory properties. Further studies are needed to elucidate the exact mechanisms.
This compound has potential applications in various fields such as:
Research into this compound continues to reveal its significance in both fundamental chemistry and applied sciences. Further exploration could lead to novel applications in drug development and agricultural sciences.
CAS No.: 4315-44-0
CAS No.:
CAS No.: 94720-08-8